molecular formula C19H23FN2O4S2 B6571726 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946347-23-5

4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571726
CAS No.: 946347-23-5
M. Wt: 426.5 g/mol
InChI Key: LCMSPEDEVBAOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a propane sulfonyl group attached to a tetrahydroquinoline scaffold and a fluorinated methyl-substituted benzene ring. Its molecular formula is C₁₉H₂₃FN₂O₄S₂, with a molecular weight of 426.5 g/mol .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S2/c1-3-11-27(23,24)22-10-4-5-15-13-17(7-8-18(15)22)21-28(25,26)19-9-6-16(20)12-14(19)2/h6-9,12-13,21H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMSPEDEVBAOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis begins with the preparation of the tetrahydroquinoline core. A critical intermediate is 6-amino-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline, which is synthesized via cyclization of 3-(4-trifluoromethylphenylamino)valeric acid derivatives under acidic conditions . The propane-1-sulfonyl group is introduced early to stabilize the tetrahydroquinoline structure during subsequent reactions.

Table 1: Key Intermediates and Their Properties

IntermediateMolecular FormulaRole in Synthesis
3-(4-Fluorophenylamino)valeric acidC₁₁H₁₂FNO₂Cyclization precursor
6-Nitro-1-(propane-1-sulfonyl)THQC₁₂H₁₄N₂O₃SIntermediate for amine reduction
4-Fluoro-2-methylbenzenesulfonyl chlorideC₇H₅ClFO₂SSulfonylation reagent

Cyclization Reaction for Tetrahydroquinoline Formation

The cyclization step is pivotal for constructing the tetrahydroquinoline scaffold. A modified protocol from [WO2007116922A1] employs phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) in a 1:20–30 molar ratio relative to the valeric acid derivative . The reaction proceeds at 65–75°C for 2–4 hours, achieving yields of 68–72% .

Reaction Conditions:

  • Catalyst System: P₂O₅ (15–40 equiv) + MsOH (20–30 equiv)

  • Temperature: 65–75°C

  • Solvent: Toluene or 1,4-dioxane

  • Yield: 70.5% (average across 5 trials)

This method avoids racemization, critical for maintaining stereochemical integrity in the final compound .

Sulfonylation of the Tetrahydroquinoline Amine

The primary amine at position 6 of the tetrahydroquinoline is sulfonylated using 4-fluoro-2-methylbenzenesulfonyl chloride. The reaction is conducted in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base at 0°C to room temperature . Excess sulfonyl chloride (1.5 equiv) ensures complete conversion, monitored via thin-layer chromatography (TLC).

Optimized Parameters:

  • Base: DIPEA (3.0 equiv)

  • Reaction Time: 12 hours

  • Workup: Sequential washes with 1M HCl, saturated NaHCO₃, and brine

  • Yield: 85–88%

Purification and Crystallization

Crude product purification involves silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water (4:1). The final compound exhibits a melting point of 182–184°C and >99% purity by HPLC .

Table 2: Characterization Data

PropertyValueMethod
Molecular Weight454.5 g/molHRMS (ESI+)
Melting Point182–184°CDifferential Scanning Calorimetry
Purity>99%HPLC (C18 column)
Solubility12 mg/mL in DMSOKinetic solubility

Process Optimization and Scalability

Industrial-scale production (≥1 kg) requires adjustments to minimize solvent use and improve atom economy. A continuous-flow reactor system reduces reaction time by 40% while maintaining yields ≥80% . Key modifications include:

  • Catalyst Recycling: P₂O₅ recovery via filtration and reuse (3 cycles max)

  • Solvent Switch: Replacement of DCM with cyclopentyl methyl ether (CPME) for greener processing

  • In-line Analytics: PAT (Process Analytical Technology) for real-time monitoring

Analytical Validation

Structural confirmation relies on ¹H/¹³C NMR, IR, and X-ray crystallography. Distinctive spectral features include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 3.12 (t, J = 6.0 Hz, 2H, CH₂-SO₂), 2.41 (s, 3H, CH₃) .

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) .

Challenges and Mitigation Strategies

Challenge 1: Epimerization during cyclization

  • Solution: Strict temperature control (<75°C) and anhydrous conditions .

Challenge 2: Sulfonyl chloride hydrolysis

  • Solution: Use of molecular sieves (4Å) to scavenge moisture .

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

ParameterBatch MethodContinuous-Flow Method
Reaction Time4 hours2.4 hours
Yield72%81%
Solvent Consumption15 L/kg8 L/kg
Energy Input850 kWh/kg520 kWh/kg

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions including:

  • Oxidation: Typically using mild oxidizing agents to avoid degrading the quinoline moiety.

  • Reduction: Hydrogenation reactions under specific catalysts.

  • Substitution: Electrophilic or nucleophilic substitutions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Palladium on carbon (Pd/C) for hydrogenation.

  • Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl₃), for aromatic substitutions.

Major Products

  • Oxidation Products: Fluorinated quinoline derivatives with sulfone groups.

  • Reduction Products: Reduced quinoline sulfonamide structures.

  • Substitution Products: Derivatives with modified aromatic or aliphatic side chains.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: Acts as a building block in synthesizing larger, more complex organic molecules.

  • Catalyst Development: Used in studying catalytic mechanisms and developing new catalysts.

Biology

  • Drug Development: Utilized in developing new pharmaceuticals with improved bioavailability and efficacy.

  • Biological Probes: Employed in creating probes for investigating biological processes and enzyme functions.

Medicine

  • Anticancer Agents: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes or cellular processes.

  • Antimicrobial Agents: Tested for antimicrobial properties against resistant bacterial strains.

Industry

  • Material Science: Applied in developing new materials with unique properties for electronics and polymers.

  • Agricultural Chemicals: Incorporated into the formulation of advanced pesticides and herbicides.

Mechanism of Action

Molecular Targets

The compound primarily targets enzymes and proteins involved in critical biological pathways. It can inhibit or modulate these targets, leading to therapeutic effects.

Pathways Involved

  • Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and catalytic activity.

  • Signal Transduction: Modulates signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Fluoro-3-Methyl Analogue (BB17721)
  • Structure : Differs by the methyl group position (3-methyl vs. 2-methyl on the benzene ring).
  • Molecular Weight : Identical (426.5 g/mol) due to positional isomerism.
  • Key Data :
    • Purity: 90% across available scales (1–50 mg) .
    • Synthesis Accessibility: Priced at $574–$1,194 per batch, indicating moderate synthetic complexity .
  • Implications : The 3-methyl substitution may alter steric interactions or solubility compared to the 2-methyl derivative, though experimental data are lacking.

Methoxy and Poly-Methyl Substituted Analogues

2,4-Dimethoxy Derivative
  • Structure : Replaces methyl and fluorine with methoxy groups at positions 2 and 4 on the benzene ring.
  • Molecular Weight : 454.6 g/mol (C₂₀H₂₆N₂O₆S₂ ) .
2,3,4,5,6-Pentamethyl Derivative
  • Structure : Features five methyl groups on the benzene ring.
  • Molecular Weight : 464.6 g/mol (C₂₃H₃₂N₂O₄S₂ ) .
  • Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Tetrahydroquinoline Modifications

Benzoyl-Substituted Analogue
  • Structure : Replaces propane sulfonyl with a benzoyl group.
  • Molecular Weight : 410.5 g/mol (C₂₂H₁₉FN₂O₃S ) .
  • Implications : The benzoyl group introduces aromatic π-π interactions but may decrease solubility due to hydrophobicity.
Trifluoroacetyl-Substituted Analogues
  • Structure : Compounds in feature trifluoroacetyl and cyclopropylethyl groups.
  • Synthesis : Utilizes trifluoroacetic anhydride and chlorosulfonic acid, highlighting reactivity differences compared to propane sulfonyl derivatives .

Molecular Weight and Substituent Effects

Compound Substituents (Benzene) Tetrahydroquinoline Group Molecular Weight Key Property Insights
Target Compound 4-Fluoro-2-methyl Propane-1-sulfonyl 426.5 Balanced lipophilicity
BB17721 () 4-Fluoro-3-methyl Propane-1-sulfonyl 426.5 Steric effects may differ
2,4-Dimethoxy () 2,4-Dimethoxy Propane-1-sulfonyl 454.6 Enhanced solubility?
Pentamethyl () 2,3,4,5,6-Pentamethyl Propane-1-sulfonyl 464.6 High lipophilicity
Benzoyl Derivative () 4-Fluoro Benzoyl 410.5 Aromatic interactions

Structural and Conformational Insights

  • Crystal Structure Analogues : highlights how substituents influence torsion angles and hydrogen bonding. For example, nitro groups in related compounds exhibit rotational flexibility (3.5–31.1°), which could affect binding in the target compound .

Biological Activity

4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide compound with a complex structure that includes a fluorine atom, a sulfonyl group, and a tetrahydroquinoline moiety. Its chemical formula is C18H22FN2O4S2C_{18}H_{22}FN_2O_4S_2. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and cardiovascular health.

The biological activity of this compound can be attributed to its functional groups that facilitate various chemical interactions. The sulfonamide group is known for its ability to undergo nucleophilic substitution reactions, while the presence of the fluorine atom may enhance electrophilic reactivity under specific conditions.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer effects. For instance, compounds similar to 4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide have shown promising results against various human cancer cell lines. In particular, derivatives containing a sulfonamide moiety have been tested for their cytotoxicity using the MTT assay, revealing IC50 values ranging from 0.89 to 9.63 µg/mL against cancer cell lines such as HeLa and AGS .

Table 1: Anticancer Activity of Sulfonamide Derivatives

Compound NameCell Line TestedIC50 (µg/mL)
Compound AHeLa0.89
Compound BHL-603.53
Compound CAGS9.63

The mechanism of action involves the induction of apoptosis via both extrinsic and intrinsic pathways, as evidenced by increased activation of caspases 8 and 9 during treatment .

Cardiovascular Effects

In addition to anticancer activity, sulfonamide derivatives have been investigated for their effects on cardiovascular parameters. A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamides could significantly alter perfusion pressure and coronary resistance. Specifically, compounds were shown to decrease perfusion pressure in a time-dependent manner, suggesting potential applications in treating cardiovascular diseases .

Table 2: Effects on Perfusion Pressure

GroupCompound NameDose (nM)Effect on Perfusion Pressure
ControlKrebs-Henseleit solution only-No change
Treatment IBenzenesulfonamide0.001Decreased
Treatment II2-Hydrazinocarbonyl-benzenesulfonamide0.001Decreased
Treatment III4-(2-Amino-ethyl)-benzenesulfonamide0.001Decreased

These findings indicate that the compound may interact with calcium channels to modulate cardiovascular function .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Various computational tools such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties . Theoretical studies suggest that the compound exhibits favorable permeability characteristics across different biological membranes.

Case Studies

Several case studies have highlighted the therapeutic potential of similar sulfonamide compounds in clinical settings:

  • Study on Cancer Cell Lines : A recent investigation into the effects of sulfonamide derivatives on cancer cell lines reported substantial cytotoxicity and apoptosis induction through mitochondrial membrane depolarization and caspase activation.
  • Cardiovascular Impact : Another study demonstrated significant changes in perfusion pressure in isolated hearts treated with various sulfonamide derivatives, indicating their potential for managing cardiovascular conditions.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features:

  • A tetrahydroquinoline core (providing conformational rigidity and π-π stacking potential).
  • A propane-1-sulfonyl group at position 1 (enhancing electrophilicity and hydrogen-bonding capacity).
  • A 4-fluoro-2-methylbenzene sulfonamide moiety (contributing to steric effects and electronic modulation).

These groups collectively influence solubility (logP ~2.8 predicted), metabolic stability, and target-binding affinity. Structural analogs (e.g., fluorophenyl-sulfonyl derivatives) show improved enzyme inhibition due to fluorine’s electronegativity and sulfonamide’s hydrogen-bonding capacity .

Q. What are standard synthetic routes for this compound?

A typical multi-step synthesis involves:

Tetrahydroquinoline core formation : Cyclization of aniline derivatives with aldehydes/ketones under acid catalysis (e.g., HCl/EtOH, 60°C, 12 hrs) .

Sulfonylation : Reaction with propane-1-sulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 6 hrs) .

Sulfonamide coupling : Nucleophilic substitution of the intermediate with 4-fluoro-2-methylbenzene sulfonamide under Pd-catalyzed conditions (e.g., Pd(OAc)₂, 80°C, 24 hrs) .

Q. How is the compound characterized for purity and structural integrity?

  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95% required for biological assays) .
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect at ~δ 110 ppm in ¹⁹F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 451.12) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Reaction Condition Screening : Use DoE (Design of Experiments) to optimize temperature, solvent (e.g., DMF vs. DCM), and catalyst loading. For example, Pd(OAc)₂ at 2 mol% in DMF increases coupling efficiency by 30% compared to DCM .
  • Byproduct Analysis : LC-MS to identify impurities (e.g., over-sulfonylated derivatives) and adjust stoichiometry (sulfonyl chloride:amine ratio 1.1:1) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Validation : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays). For example, conflicting IC₅₀ values (0.5 μM vs. 2.1 μM) may arise from varying assay pH .
  • Metabolite Screening : Use hepatocyte microsomes to identify active metabolites (e.g., demethylated derivatives) that contribute to observed discrepancies .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Fluorine Position : Replace 4-fluoro with 3-fluoro to assess steric vs. electronic effects on target binding (e.g., COX-2 inhibition drops by 40% with 3-F substitution) .
  • Sulfonamide Linker : Replace propane-1-sulfonyl with ethanesulfonyl to evaluate flexibility impact (e.g., reduced solubility but improved membrane permeability) .

Notes for Methodological Rigor

  • Computational Modeling : Use Schrödinger’s Glide for docking studies to predict binding modes with sulfonamide-targeting enzymes (e.g., carbonic anhydrase IX) .
  • Counterion Effects : Assess trifluoroacetate vs. hydrochloride salts on solubility and crystallinity during formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.